2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide
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Overview
Description
2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide is an organic compound that features both an aminophenyl group and a naphthalenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide typically involves the reaction of 4-aminophenylacetic acid with naphthalen-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the naphthalenylmethyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-N-[(naphthalen-2-yl)methyl]acetamide
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an aminophenyl group and a naphthalenylmethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
574739-30-3 |
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Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N2O/c20-17-10-8-14(9-11-17)12-19(22)21-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11H,12-13,20H2,(H,21,22) |
InChI Key |
ZKKMCOPVLLBWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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